molecular formula C15H16FNO2S B12542137 N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide CAS No. 654677-46-0

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12542137
CAS No.: 654677-46-0
M. Wt: 293.4 g/mol
InChI Key: KFFWNSCRBIWLRH-UHFFFAOYSA-N
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Description

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a fluorinated phenylethyl moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-1-phenylethylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reagent addition
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Substitution reactions may yield various substituted sulfonamides.
  • Oxidation may lead to the formation of sulfonic acids.
  • Reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated phenylethyl moiety can enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-1-phenylethyl)-2-methylpropane-2-sulfinamide
  • N-(2-Fluoro-1-phenylethyl)-N-(phenylsulfonyl)benzenesulfonamide

Uniqueness

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide stands out due to its specific structural features, such as the presence of both a fluorinated phenylethyl group and a sulfonamide moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

654677-46-0

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-fluoro-1-phenylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

KFFWNSCRBIWLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CF)C2=CC=CC=C2

Origin of Product

United States

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